molecular formula C₁₇H₂₂ClNO B1141961 p-Methyl Atomoxetine Hydrochloride CAS No. 873310-31-7

p-Methyl Atomoxetine Hydrochloride

Cat. No. B1141961
M. Wt: 291.82
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Atomoxetine Hydrochloride has been documented, showcasing its preparation from starting materials through steps such as etherification, purification, and salt formation, achieving a total yield of 68.1% and a purity of 99.5% (Zhang Ya-tong, 2008). This synthesis process is crucial for the production of high-purity Atomoxetine Hydrochloride for further study and application.

Molecular Structure Analysis

The crystal structure of Atomoxetine Hydrochloride has been elucidated, revealing that it crystallizes in the orthorhombic space group P212121, with detailed dimensions and hydrogen bonding patterns described (J. Kaduk et al., 2014). This information is fundamental for understanding the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

The chemical reactions of Atomoxetine Hydrochloride, including its metabolic fate and interactions within biological systems, have been studied. It is metabolized primarily through pathways such as aromatic ring hydroxylation, benzylic oxidation, and N-demethylation, with significant involvement of the CYP2D6 enzyme (J. Sauer et al., 2003). These reactions affect its pharmacokinetics and pharmacodynamics, although the emphasis here is on its chemical transformations.

Physical Properties Analysis

Atomoxetine Hydrochloride's physical properties, including solubility and permeability, are influenced by its structural characteristics. Its high aqueous solubility and membrane permeability facilitate rapid and complete absorption when administered orally, with bioavailability ranging from 63 to 94% (J. Sauer et al., 2005). These properties are essential for its effectiveness as a therapeutic agent.

Scientific Research Applications

Pharmacological Properties

Atomoxetine Hydrochloride, known chemically as benzenepropanamine, N-methyl-g-(2-methylphenoxy), hydrochloride, is a highly specific presynaptic inhibitor of the norepinephrine transporter with minimal affinity for other neurotransmitter receptor or transporter sites. This specificity underscores its proposed mechanism of action, distinguishing it from other ADHD treatments and explaining its lack of certain adverse effects associated with currently available ADHD medications. Atomoxetine is rapidly absorbed upon oral administration and is metabolized by the CYP2D6 enzyme pathway, indicating a genetic influence on its pharmacokinetics (Bymaster et al., 2004).

Efficacy in ADHD Treatment

Atomoxetine has demonstrated efficacy in reducing ADHD symptoms in children and adolescents, with its therapeutic effects extending through waking hours into the late evening, and in some cases, to the next morning. Its onset of action can be as early as 1-2 weeks of starting treatment, with an incrementally increasing response for up to 24 weeks or longer. Responder rates and effect sizes are similar to those of methylphenidate, making atomoxetine a viable option for patients unresponsive or intolerant to stimulant treatments or those with co-morbid conditions such as tics, anxiety, or depression. Approximately 50% of non-responders to methylphenidate will respond to atomoxetine therapy, highlighting its role in ADHD management across different patient populations (Clemow & Bushe, 2015).

Safety Profile

Atomoxetine's safety profile is favorable, with the most common drug-related events being decreased appetite and an initial period of weight loss followed by an apparently normal rate of weight gain. These events typically appear early in the treatment course and then decline. Atomoxetine has also been associated with mild increases in blood pressure and pulse that plateau during treatment and resolve upon discontinuation. There have been no effects seen on the QT interval, and the cytochrome P450 2D6 metabolism appears to have little effect on the safety or tolerability of the drug (Wernicke & Kratochvil, 2002).

Future Directions

Atomoxetine is an effective treatment for the core ADHD symptoms and improves functional outcomes and quality of life in various pediatric populations. However, responses to Atomoxetine may be gradual and often build over time6. Therefore, it is important for clinicians to set appropriate expectations for the patient and their family regarding the likelihood of a gradual response6.


properties

CAS RN

873310-31-7

Product Name

p-Methyl Atomoxetine Hydrochloride

Molecular Formula

C₁₇H₂₂ClNO

Molecular Weight

291.82

synonyms

N-Methyl-γ-(4-methylphenoxy)benzenepropanamine Hydrochloride;  Atomoxetine Related Compound C Hydrochloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.